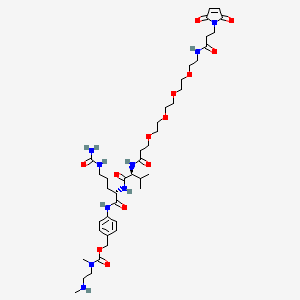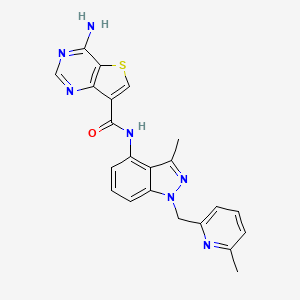
c-Fms-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
c-Fms-IN-10 is a derivative of thieno[3,2-d]pyrimidine and acts as a kinase inhibitor of the colony-stimulating factor-1 receptor (CSF-1R). It has shown significant anti-tumor activity with an IC50 value of 2 nM . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of c-Fms-IN-10 involves the derivatization of thieno[3,2-d]pyrimidine. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. The compound is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency. The production process involves multiple steps of purification and quality control to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
c-Fms-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the thieno[3,2-d]pyrimidine core.
Substitution: Substitution reactions are common, where different substituents are introduced to the core structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions are various derivatives of this compound with modified functional groups. These derivatives are often used to study the structure-activity relationship and to enhance the compound’s efficacy and selectivity .
Scientific Research Applications
c-Fms-IN-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and to develop new kinase inhibitors.
Biology: Employed in cellular studies to understand the role of CSF-1R in cell signaling and proliferation.
Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its anti-tumor properties.
Industry: Utilized in the development of new drugs and therapeutic agents targeting CSF-1R .
Mechanism of Action
c-Fms-IN-10 exerts its effects by inhibiting the activity of the colony-stimulating factor-1 receptor (CSF-1R). This receptor is a type III receptor tyrosine kinase that plays a crucial role in the proliferation, growth, and differentiation of tumor-associated macrophages. By inhibiting CSF-1R, this compound disrupts the signaling pathways involved in tumor growth and survival, leading to anti-tumor effects .
Comparison with Similar Compounds
Similar Compounds
c-Fms-IN-1: Another kinase inhibitor of CSF-1R with a similar mechanism of action.
c-Fms-IN-9: A derivative with potent inhibitory effects on CSF-1R.
Pexidartinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets CSF-1R
Uniqueness
c-Fms-IN-10 is unique due to its high potency (IC50 of 2 nM) and selectivity for CSF-1R. Its thieno[3,2-d]pyrimidine core structure provides a distinct chemical scaffold that differentiates it from other kinase inhibitors. This uniqueness makes it a valuable tool in research for developing targeted therapies against cancer .
Properties
IUPAC Name |
4-amino-N-[3-methyl-1-[(6-methylpyridin-2-yl)methyl]indazol-4-yl]thieno[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7OS/c1-12-5-3-6-14(26-12)9-29-17-8-4-7-16(18(17)13(2)28-29)27-22(30)15-10-31-20-19(15)24-11-25-21(20)23/h3-8,10-11H,9H2,1-2H3,(H,27,30)(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVIZFHCMVWFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C3=CC=CC(=C3C(=N2)C)NC(=O)C4=CSC5=C4N=CN=C5N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
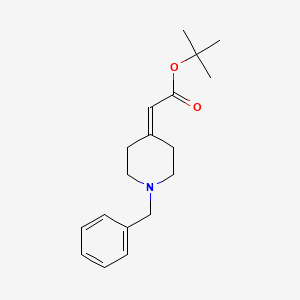
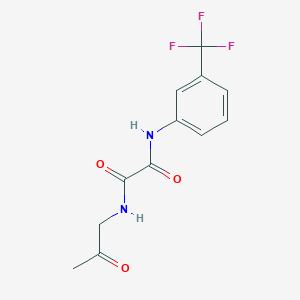
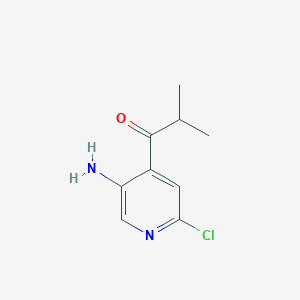
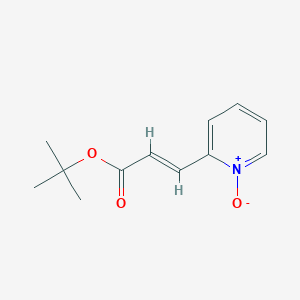
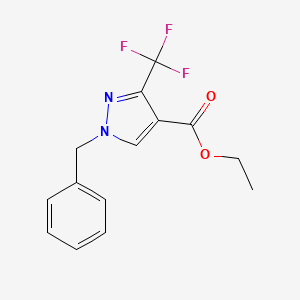
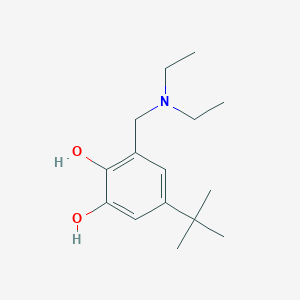
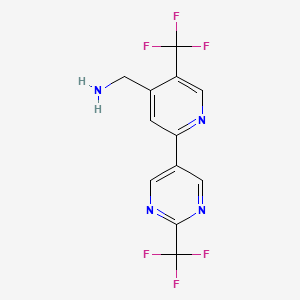
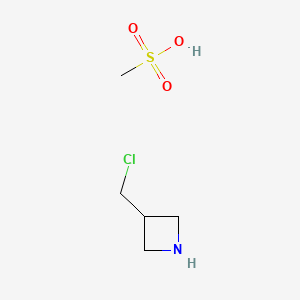
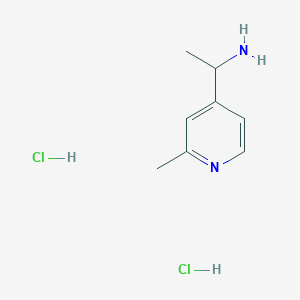
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride](/img/structure/B8107527.png)
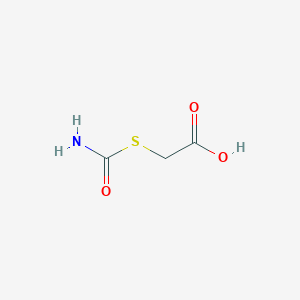

![2-[[2-(tert-butylamino)-1-(4-fluorophenyl)-2-oxoethyl]-methylamino]ethyl (E)-4-(4-fluorophenyl)-4-oxobut-2-enoate](/img/structure/B8107553.png)
